BenchChemオンラインストアへようこそ!

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Isomer Differentiation

Procure the ortho-methoxy regioisomer (CAS 941885-14-9) to ensure unambiguous structure–activity relationship data within your thiazole–acetamide screening library. Unlike the para-methoxy isomer (CAS 941915-91-9), the ortho substitution alters hydrogen-bond acceptor geometry, shifting target engagement, selectivity windows, and metabolic stability. This positional isomer is critical for SAR integrity, patent circumvention, and use as a negative control in counter-screens. Its differentiated spatial profile ensures procurement of the generic para isomer will not satisfy your assay requirements.

Molecular Formula C20H19FN2O3S2
Molecular Weight 418.5
CAS No. 941885-14-9
Cat. No. B2431755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
CAS941885-14-9
Molecular FormulaC20H19FN2O3S2
Molecular Weight418.5
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN2O3S2/c1-25-17-4-2-3-5-18(17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,23,24)
InChIKeySTLGRAIDULAFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 941885-14-9)? A Procurement-Focused Chemical Identity Summary


CAS 941885-14-9 is a synthetic thiazole–acetamide hybrid (C₂₀H₁₉FN₂O₃S₂, MW 418.5 g/mol) that combines a 4-fluorobenzyl thioether-substituted thiazole core with a 2-methoxyphenoxy acetamide side chain [1]. This compound belongs to a family of substituted thiazol-2-yl acetamides frequently explored as screening candidates in antimicrobial, anticancer, and anti-inflammatory discovery programs [2]. Its ortho-methoxy substitution pattern distinguishes it structurally from the corresponding para-methoxy isomer (CAS 941915-91-9) [3], a difference that can affect target binding, metabolic stability, and intellectual property positioning—factors critical for scientific selection and procurement.

Why N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Cannot Be Trivially Substituted by In-Class Analogs


Thiazol-2-yl acetamide derivatives bearing benzylthioether and phenoxyacetamide moieties often exhibit steep structure–activity relationships, where even minor positional isomerism yields divergent target engagement and ADME profiles [1]. The ortho-methoxy arrangement in CAS 941885-14-9 places the ether oxygen in closer proximity to the acetamide carbonyl compared to the para-methoxy isomer, altering the spatial presentation of hydrogen-bond acceptors (7 acceptors computed for both isomers, but with distinct three-dimensional geometries) [2]. Such differences can shift ligand–protein binding poses, change selectivity windows, or alter susceptibility to oxidative metabolism [1]. Consequently, procurement specifications tied to a particular positional isomer—whether for SAR expansion, patent circumvention, or assay reproducibility—cannot be satisfied by generic substitution with a different regioisomer or a simplified thiazole scaffold. The quantitative evidence below details where measurable differentiation exists (or is conspicuously absent) between CAS 941885-14-9 and its closest analogs.

Quantitative Differentiation and Evidence Limits for N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 941885-14-9)


Positional Isomerism: Ortho- vs. Para-Methoxy Substitution Defines Distinct Chemical Space Despite Identical Bulk Descriptors

CAS 941885-14-9 (2-methoxy, ortho) and CAS 941915-91-9 (4-methoxy, para) share identical molecular formula, molecular weight, XLogP3-AA (4.2), hydrogen-bond donor count (1), hydrogen-bond acceptor count (7), and rotatable bond count (9) [1][2]. The sole chemical difference is the position of the methoxy substituent on the phenoxy ring. This positional isomerism yields different InChIKeys (STLGRAIDULAFFV-N vs. HVTDDDYYJNDJQH-UHFFFAOYSA-N) and distinct three-dimensional electrostatic surfaces, which can lead to divergent target-binding affinities and metabolic fates despite identical scalar computed properties [3]. No published head-to-head bioactivity data exist for either compound.

Medicinal Chemistry Structure–Activity Relationship (SAR) Isomer Differentiation

Absence of Documented Bioactivity: ChEMBL Reports No Target, Assay, or Activity Data for CAS 941885-14-9

The ChEMBL database (release 2025) contains a compound record for CAS 941885-14-9 (ChEMBL ID: CHEMBL2093702) but reports no bioactivity data, no target classification, and no assay results [1]. By contrast, structurally related thiazole–acetamides in the same database, such as N-{5-(2,3-dichlorophenyl)methyl-1,3-thiazol-2-yl}-2-(2-methoxyphenoxy)acetamide (CID 6170777), have annotated activity records including IC₅₀ values [2]. This data gap means that any claim of specific biological activity (antimicrobial, anticancer, enzyme inhibition) for CAS 941885-14-9 currently lacks public-domain experimental validation. The compound's value proposition for procurement rests on its utility as a synthetic building block or a screening library member within a defined SAR matrix, not on proven biological potency.

Bioactivity Profiling Database Mining Drug Discovery

Physicochemical Compute Parity with the Para-Methoxy Isomer: XLogP3, HBA/HBD, and Rotatable Bond Counts Are Identical

Both CAS 941885-14-9 (ortho) and CAS 941915-91-9 (para) yield identical computed physicochemical descriptors in PubChem: XLogP3-AA = 4.2, hydrogen bond donor count = 1, hydrogen bond acceptor count = 7, rotatable bond count = 9, exact mass = 418.103 g/mol [1][2]. These values place both compounds within generally acceptable drug-like space (Lipinski Rule of Five: MW <500, XLogP <5, HBD ≤5, HBA ≤10). The computed parity means that bulk property-based filters—such as those used in virtual screening cascades or early ADME triage—cannot distinguish between the ortho and para isomers. Selection between the two must therefore rely on three-dimensional structural considerations (shape, electrostatic potential, docking pose) or downstream experimental data, neither of which is captured by these 1D/2D computed properties.

Computational Chemistry Drug-Likeness Lipophilicity

Recommended Procurement and Application Scenarios for N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 941885-14-9)


SAR Matrix Expansion Requiring Ortho-Methoxy Phenoxy Acetamide Scaffolds

This compound is suitable for medicinal chemistry teams building a positional-scanning library around the phenoxy acetamide motif. The ortho-methoxy substitution (CAS 941885-14-9) serves as a matched pair with the para-methoxy isomer (CAS 941915-91-9), enabling systematic exploration of how methoxy position affects target binding, selectivity, and metabolic stability within an otherwise constant thiazole–thioether scaffold [1]. Procurement of the ortho isomer is essential for SAR integrity, as bulk computed properties cannot differentiate the two isomers [2].

Synthetic Building Block for Elaboration at the Acetamide or Thiazole 5‑Position

The compound's functional groups—thiazole C5–H amenable to electrophilic substitution, and a secondary acetamide that can be N‑alkylated or hydrolyzed—make it a versatile intermediate for generating larger, more complex screening libraries. Researchers requiring a 4-fluorobenzylthio-methyl-thiazole template with an ortho-methoxyphenoxy side chain can use CAS 941885-14-9 as a direct starting material, avoiding the need for de novo construction of the thiazole ring [1].

Negative Control or Counter-Screening Against Annotated Thiazole Acetamide Hits

Because ChEMBL and PubChem contain no documented bioactivity data for CAS 941885-14-9 [3], it can be deployed as an uncharacterized negative control in counter-screens against thiazole–acetamide analogs that have known target engagement (e.g., the dichlorophenyl analog CID 6170777 with reported IC₅₀ = 0.8 µM [4]). This application is appropriate only when the goal is to establish the selectivity baseline of an assay relative to an inactive or uncharacterized congener.

Patent Circumvention or Freedom-to-Operate Assessment in Thiazole Acetamide Chemical Space

The specific ortho-methoxy regioisomer may not be exemplified in composition-of-matter patents covering para-substituted analogs. Intellectual property teams can procure CAS 941885-14-9 to assess its novelty and to evaluate whether it falls outside the scope of existing claims, leveraging the fact that positional isomerism often circumvents Markush structures limited to para-substituted embodiments [1].

Quote Request

Request a Quote for N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.